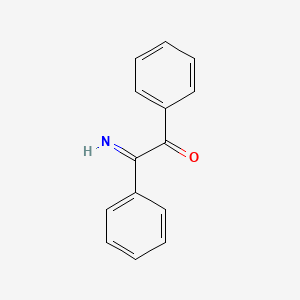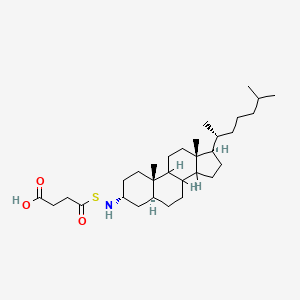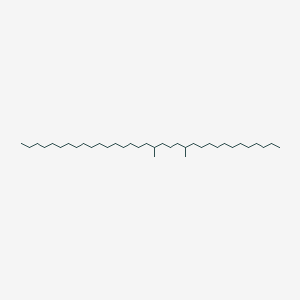
13,17-Dimethyl-tetratriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13,17-Dimethyl-tetratriacontane is a hydrocarbon compound with the molecular formula C36H74. It is a member of the alkane family, characterized by a long carbon chain with methyl groups attached at the 13th and 17th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13,17-Dimethyl-tetratriacontane typically involves the alkylation of a long-chain alkane precursor. One common method is the Friedel-Crafts alkylation, where a suitable alkane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that utilize zeolites or other solid acid catalysts to facilitate the alkylation reaction. These methods are designed to be scalable and efficient, allowing for the production of large quantities of the compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
13,17-Dimethyl-tetratriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the formation of shorter-chain hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic or basic media.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a radical initiator.
Major Products Formed
Oxidation: Formation of primary alcohols, aldehydes, and carboxylic acids.
Reduction: Shorter-chain alkanes.
Substitution: Halogenated alkanes.
Aplicaciones Científicas De Investigación
13,17-Dimethyl-tetratriacontane has several applications in scientific research:
Chemistry: Used as a reference standard in gas chromatography for the analysis of complex mixtures.
Biology: Investigated for its role in the composition of biological membranes and its potential effects on membrane fluidity.
Medicine: Studied for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid bilayers.
Industry: Utilized in the production of lubricants and as a component in specialty waxes.
Mecanismo De Acción
The mechanism by which 13,17-Dimethyl-tetratriacontane exerts its effects is primarily through its interaction with lipid membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function .
Comparación Con Compuestos Similares
Similar Compounds
Tetratriacontane: A straight-chain alkane with the formula C34H70.
2,12-Dimethyltetratriacontane: Another methyl-substituted tetratriacontane with methyl groups at the 2nd and 12th positions.
Uniqueness
13,17-Dimethyl-tetratriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical properties and reactivity compared to other similar alkanes. This structural uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
76535-46-1 |
|---|---|
Fórmula molecular |
C36H74 |
Peso molecular |
507.0 g/mol |
Nombre IUPAC |
13,17-dimethyltetratriacontane |
InChI |
InChI=1S/C36H74/c1-5-7-9-11-13-15-17-18-19-20-21-23-25-27-29-32-36(4)34-30-33-35(3)31-28-26-24-22-16-14-12-10-8-6-2/h35-36H,5-34H2,1-4H3 |
Clave InChI |
XEPNDTGCHIPVEJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



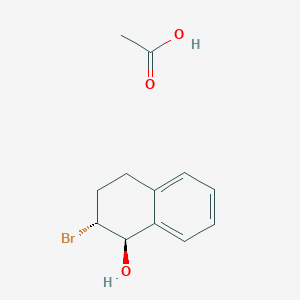
![9,24-dibromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione](/img/structure/B14436488.png)

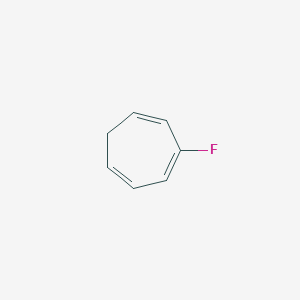
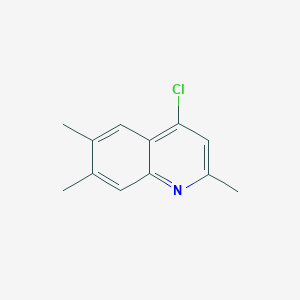
![Ethanone, [(1-methylethyl)imino]diphenyl-](/img/structure/B14436510.png)
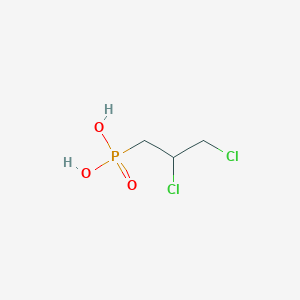


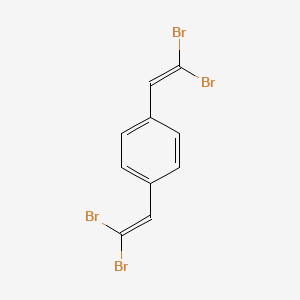
![Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]-](/img/structure/B14436532.png)
